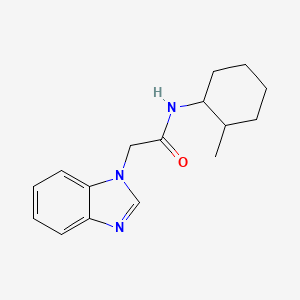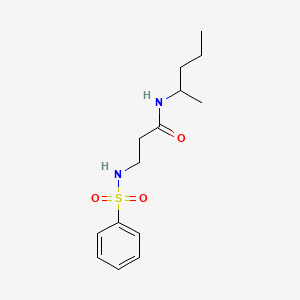![molecular formula C15H17NO4S B4798556 N-[(furan-2-yl)methyl]-2-(propane-1-sulfonyl)benzamide](/img/structure/B4798556.png)
N-[(furan-2-yl)methyl]-2-(propane-1-sulfonyl)benzamide
Overview
Description
N-[(furan-2-yl)methyl]-2-(propane-1-sulfonyl)benzamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a furan ring, a benzamide group, and a propane-1-sulfonyl moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-2-(propane-1-sulfonyl)benzamide typically involves the reaction of furan-2-carbaldehyde with 2-(propane-1-sulfonyl)benzoic acid in the presence of a suitable coupling agent. Common reagents used in this synthesis include N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. The use of high-throughput screening techniques can optimize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-2-(propane-1-sulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The benzamide group can be reduced to form corresponding amines.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions to form different sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various sulfonamide derivatives.
Scientific Research Applications
N-[(furan-2-yl)methyl]-2-(propane-1-sulfonyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for chemical processes.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-2-(propane-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The furan ring and benzamide group can interact with enzymes and receptors, modulating their activity. The sulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems .
Comparison with Similar Compounds
Similar Compounds
N-furan-2-ylmethyl-2-methyl-benzamide: Similar structure but lacks the sulfonyl group.
N-(2-furan-2-yl-1-(furan-2-ylmethyl)-carbamoyl)-vinyl-4-methyl-benzamide: Contains additional furan and vinyl groups, making it more complex
Uniqueness
N-[(furan-2-yl)methyl]-2-(propane-1-sulfonyl)benzamide is unique due to the presence of the sulfonyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-propylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-2-10-21(18,19)14-8-4-3-7-13(14)15(17)16-11-12-6-5-9-20-12/h3-9H,2,10-11H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXBNWPFAUJGEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=CC=C1C(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[(2-{4-[(3-chlorobenzyl)oxy]benzylidene}hydrazino)sulfonyl]phenyl}acetamide](/img/structure/B4798483.png)
![N-{(5Z)-5-[3-(benzyloxy)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide](/img/structure/B4798485.png)
![N~1~-(4-ETHOXYPHENYL)-2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE](/img/structure/B4798491.png)
![5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4798500.png)

![N-isopropyl-N'-1-naphthyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4798525.png)
![N-(3-FLUORO-4-METHYLPHENYL)-4-[(PYRIDIN-2-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE](/img/structure/B4798532.png)

![(2E)-N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B4798544.png)
![N-[2-chloro-5-(piperidin-1-ylcarbonyl)phenyl]-2-methylpropanamide](/img/structure/B4798551.png)
![2,5-DICHLORO-N~1~-[1-(2-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE](/img/structure/B4798560.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-oxopiperazin-2-yl)acetamide](/img/structure/B4798579.png)
![ethyl 2-[{[3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolyl]carbonyl}(ethyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4798585.png)
